molecular formula C12H11NO2 B1619371 Acetamide, N-(5-hydroxy-1-naphthalenyl)- CAS No. 22302-65-4

Acetamide, N-(5-hydroxy-1-naphthalenyl)-

Cat. No.: B1619371
CAS No.: 22302-65-4
M. Wt: 201.22 g/mol
InChI Key: BVGSTJDGMQHVGZ-UHFFFAOYSA-N
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Description

Acetamide, N-(5-hydroxy-1-naphthalenyl)- is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

22302-65-4

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

N-(5-hydroxynaphthalen-1-yl)acetamide

InChI

InChI=1S/C12H11NO2/c1-8(14)13-11-6-2-5-10-9(11)4-3-7-12(10)15/h2-7,15H,1H3,(H,13,14)

InChI Key

BVGSTJDGMQHVGZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC2=C1C=CC=C2O

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC=C2O

Key on ui other cas no.

22302-65-4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-amino-1-naphthol (17.6 g; 0.11 mol) in 500 ml of dioxane, there were added 11 g of calcium carbonate (0.11 mol) and, dropwise, 8 ml of chloroacetyl chloride (0.112 mol), with stirring and under an inert atmosphere. The reaction medium was heated at 80° C. for 2 hours 30 minutes. The suspension was cooled to room temperature, filtered on sintered glass and the inorganic salts were rinsed twice with dioxane. The mixture of the organic solutions was concentrated until an insoluble product appeared, and then poured over 400 ml of ice-cold water. The precipitate formed was drained, washed once with water and once with pentane. The brown powder obtained was dried under vacuum to a constant weight to give 16.8 g of N-(5-hydroxynaphthalen-1-yl)acetamide with a yield of 76%.
Quantity
17.6 g
Type
reactant
Reaction Step One
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11 g
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reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 500 ml round bottom flask (fitted with a magnetic stirrer), a 50:50 mixture of water:ethanol was combined with 5-amino-1-naphthol (20 g, 125 mmole) until the solid was completely dissolved. The solution was warmed to boiling and to it was added acetic anhydride (14 g) and the resulting solution was stirred for 1 hour. Upon cooling, crystals of N-(5-hydroxy1-napthyl)acetamide (21 g, 84% yield) formed.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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